molecular formula C19H15F4N3O4S B10943491 methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]thiophene-3-carboxylate

methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10943491
M. Wt: 457.4 g/mol
InChI Key: DEZYRKULBVNYLH-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a tetrafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions The process begins with the preparation of the pyrazole intermediate, which is then coupled with the thiophene derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring.

    Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving pyrazole and thiophene derivatives.

    Industry: The compound can be used in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazole ring may bind to enzyme active sites, inhibiting their activity, while the tetrafluorophenoxy group can enhance the compound’s binding affinity and selectivity. The thiophene ring may contribute to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate: This compound is unique due to the presence of the tetrafluorophenoxy group, which distinguishes it from other pyrazole-thiophene derivatives.

    Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-trifluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate: Similar structure but with one less fluorine atom, potentially altering its chemical and biological properties.

    Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrachlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate: Chlorine atoms instead of fluorine, which may affect its reactivity and interactions with biological targets.

Uniqueness

The presence of the tetrafluorophenoxy group in methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate imparts unique electronic properties and enhances its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15F4N3O4S

Molecular Weight

457.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H15F4N3O4S/c1-8-9(2)31-18(13(8)19(28)29-3)24-17(27)12-4-5-26(25-12)7-30-16-14(22)10(20)6-11(21)15(16)23/h4-6H,7H2,1-3H3,(H,24,27)

InChI Key

DEZYRKULBVNYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F)C

Origin of Product

United States

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